molecular formula C16H14NNaO2 B1392881 sodium 2-(2,3-dihydro-1H-indol-1-yl)-2-phenylacetate CAS No. 1258639-43-8

sodium 2-(2,3-dihydro-1H-indol-1-yl)-2-phenylacetate

Cat. No.: B1392881
CAS No.: 1258639-43-8
M. Wt: 275.28 g/mol
InChI Key: NEEHDOKACHMQNH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 2-(2,3-dihydro-1H-indol-1-yl)-2-phenylacetate is a chemical compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural products and synthetic compounds due to their wide range of biological activities

Mechanism of Action

Target of Action

Sodium 2-(2,3-dihydro-1H-indol-1-yl)-2-phenylacetate is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities exhibited by indole derivatives , it is likely that this compound affects multiple pathways

Result of Action

Given the wide range of biological activities exhibited by indole derivatives , it is likely that this compound has diverse effects at the molecular and cellular levels

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2-(2,3-dihydro-1H-indol-1-yl)-2-phenylacetate typically involves the reduction of corresponding indole derivatives. One common method is the reduction of polyfunctional 2-oxindoles using various boron hydrides . The reaction conditions often require careful control of temperature and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-(2,3-dihydro-1H-indol-1-yl)-2-phenylacetate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation and nitration are common substitution reactions for indole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Boron hydrides

    Substitution: Halogens (e.g., chlorine, bromine), nitric acid

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2,3-diones, while reduction can yield various dihydroindole derivatives .

Scientific Research Applications

Sodium 2-(2,3-dihydro-1H-indol-1-yl)-2-phenylacetate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 2-(2,3-dihydro-1H-indol-1-yl)-2-phenylacetate is unique due to its specific structure, which allows it to interact with a variety of biological targets

Properties

IUPAC Name

sodium;2-(2,3-dihydroindol-1-yl)-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2.Na/c18-16(19)15(13-7-2-1-3-8-13)17-11-10-12-6-4-5-9-14(12)17;/h1-9,15H,10-11H2,(H,18,19);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEEHDOKACHMQNH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(C3=CC=CC=C3)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14NNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
sodium 2-(2,3-dihydro-1H-indol-1-yl)-2-phenylacetate
Reactant of Route 2
sodium 2-(2,3-dihydro-1H-indol-1-yl)-2-phenylacetate
Reactant of Route 3
sodium 2-(2,3-dihydro-1H-indol-1-yl)-2-phenylacetate
Reactant of Route 4
sodium 2-(2,3-dihydro-1H-indol-1-yl)-2-phenylacetate
Reactant of Route 5
sodium 2-(2,3-dihydro-1H-indol-1-yl)-2-phenylacetate
Reactant of Route 6
sodium 2-(2,3-dihydro-1H-indol-1-yl)-2-phenylacetate

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